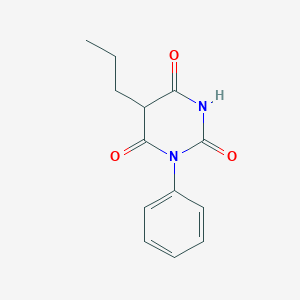

1-Phenyl-5-propylbarbituric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-5-propylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant medication. It was first synthesized in 1912 by German chemist Emil Fischer and has since been widely used in clinical practice.

Mécanisme D'action

Phenobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA on neuronal activity. It also inhibits the excitatory effects of glutamate, further reducing neuronal activity. This results in the sedative and anticonvulsant effects of 1-Phenyl-5-propylbarbituric acidl.

Effets Biochimiques Et Physiologiques

Phenobarbital has a number of biochemical and physiological effects, including reducing neuronal excitability, increasing GABAergic neurotransmission, and decreasing glutamatergic neurotransmission. It also has effects on the cardiovascular and respiratory systems, including reducing heart rate and blood pressure and depressing respiration.

Avantages Et Limitations Des Expériences En Laboratoire

Phenobarbital has been widely used in laboratory experiments due to its well-established pharmacological effects and low cost. However, it has a number of limitations, including its potential for abuse and dependence, its narrow therapeutic index, and its potential for drug interactions.

Orientations Futures

Future research on 1-Phenyl-5-propylbarbituric acidl could focus on its potential for treating other neurological conditions, such as traumatic brain injury and stroke. It could also explore the mechanisms underlying its neuroprotective effects and potential side effects, such as cognitive impairment. Additionally, research could focus on developing new barbiturate drugs with improved safety profiles and pharmacological properties.

Méthodes De Synthèse

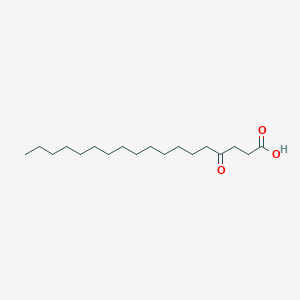

Phenobarbital is synthesized by reacting malonic acid with urea and phenylacetic acid. The resulting intermediate is then treated with phosphorus oxychloride to form 5-phenyl-5-propylbarbituric acid, which is then converted to 1-Phenyl-5-propylbarbituric acidl by treating it with sodium ethoxide.

Applications De Recherche Scientifique

Phenobarbital has been extensively studied for its therapeutic effects in a variety of conditions, including epilepsy, anxiety, and insomnia. It has also been used as an anesthetic agent and in the treatment of alcohol withdrawal syndrome. In addition, 1-Phenyl-5-propylbarbituric acidl has been shown to have neuroprotective effects in animal models of brain injury.

Propriétés

Numéro CAS |

19011-62-2 |

|---|---|

Nom du produit |

1-Phenyl-5-propylbarbituric acid |

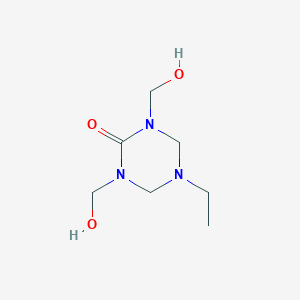

Formule moléculaire |

C13H14N2O3 |

Poids moléculaire |

246.26 g/mol |

Nom IUPAC |

1-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H14N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18) |

Clé InChI |

RLYZEKMBXUILGY-UHFFFAOYSA-N |

SMILES |

CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

SMILES canonique |

CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.